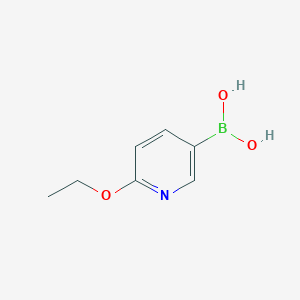

(6-Ethoxypyridin-3-yl)boronic acid

説明

Significance of Boronic Acids as Versatile Synthetic Building Blocks

Boronic acids, characterized by the general formula R–B(OH)₂, are organic compounds that have become indispensable tools in the arsenal (B13267) of synthetic chemists. molecularcloud.orgpharmiweb.com Their prominence stems from a unique combination of stability, low toxicity, and versatile reactivity. nih.gov Boronic acids act as Lewis acids, a feature that allows them to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and hydroxamic acids. labinsights.nlwikipedia.org This property is crucial for their role in molecular recognition and the development of sensors. labinsights.nl

Perhaps the most significant application of boronic acids is in the realm of carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govboronmolecular.comamerigoscientific.com This palladium-catalyzed reaction enables the efficient construction of complex molecular architectures, which is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com The stability of boronic acids to air and moisture, coupled with the fact that their degradation product, boric acid, is considered a "green compound," further enhances their appeal in sustainable chemical synthesis. nih.gov

Overview of Heteroarylboronic Acids in Modern Chemical Research

Heteroarylboronic acids, a subclass of boronic acids where the organic substituent is a heterocyclic aromatic ring, are of particular importance in medicinal chemistry and materials science. molecularcloud.orgnih.gov The incorporation of heteroaromatic moieties is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity. Pyridylboronic acids, which contain a pyridine (B92270) ring, are a prominent class of heteroarylboronic acids.

The nitrogen atom in the pyridine ring can influence the electronic properties of the boronic acid group and can also serve as a hydrogen bond acceptor, providing additional interactions in biological systems. The synthesis of heteroarylboronic acids, including pyridyl derivatives, often follows similar methodologies to their aryl counterparts, such as the reaction of organometallic intermediates with borate (B1201080) esters. nih.gov

Historical Context of Boronic Acid Chemistry and its Evolution in Organic Synthesis

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. molecularcloud.orgwikipedia.org Initially, these compounds were considered chemical curiosities with limited practical applications. wiley-vch.de For many decades, their development remained relatively slow.

A significant turning point came with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work on the Suzuki-Miyaura coupling reaction, in particular, catapulted boronic acids to the forefront of organic synthesis. nih.govboronmolecular.com This reaction's tolerance of a wide range of functional groups and its stereospecificity revolutionized the way chemists approach the synthesis of biaryl and heteroaryl compounds. The development of new and more efficient methods for synthesizing boronic acids, such as palladium-catalyzed borylation and transmetalation reactions, has further expanded their accessibility and utility. molecularcloud.orgpharmiweb.com

(6-Ethoxypyridin-3-yl)boronic acid: A Case Study

This compound is a specific pyridylboronic acid that has garnered attention as a valuable intermediate in pharmaceutical research. guidechem.com

Chemical Properties and Synthesis

This compound is typically a white to off-white solid powder that is sensitive to moisture and should be stored in a dry environment. pipzine-chem.com One reported method for its synthesis involves the reaction of 2-ethoxypyridine (B84967) with triisopropyl borate in the presence of n-butyllithium at a low temperature (-78°C), yielding the product in 61% yield. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 612845-44-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₀BNO₃ | sigmaaldrich.com |

| Molecular Weight | 166.97 g/mol | sigmaaldrich.com |

| Melting Point | 116-122 °C | sigmaaldrich.com |

| Appearance | Solid | pipzine-chem.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Applications in Organic Synthesis

The primary application of this compound lies in its use as a reactant in Suzuki-Miyaura cross-coupling reactions. It serves as a key building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors. guidechem.comsigmaaldrich.com

For instance, it has been utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. guidechem.com BTK is a crucial enzyme in B-cell development and activation, and its inhibitors have therapeutic potential in treating certain cancers and inflammatory conditions. guidechem.com The ethoxypyridine moiety of this boronic acid can be strategically incorporated into the final drug molecule to optimize its biological activity and pharmacokinetic profile.

From their initial discovery to their current status as indispensable reagents, boronic acids have fundamentally transformed the landscape of organic synthesis. Heteroarylboronic acids, and specifically pyridylboronic acids like this compound, exemplify the tailored application of this chemistry to address the complex challenges of modern drug discovery and materials science. The continued exploration of new synthetic methods and applications for these versatile compounds promises to yield further innovations in the years to come.

Organometallic Approaches to the Preparation of this compound

Organometallic pathways are foundational in the synthesis of aryl and heteroaryl boronic acids. These methods typically involve the generation of a highly reactive organometallic intermediate, which is then quenched with a boron electrophile.

Halogen-Metal Exchange and Subsequent Borylation Reactions

Halogen-metal exchange is a robust method for the regioselective formation of organometallic intermediates from aryl or heteroaryl halides. This approach is particularly useful for preparing pyridylboronic acids where the starting halopyridine is readily available. The process involves treating a dihalopyridine with an organolithium reagent, which selectively exchanges one halogen atom for lithium, followed by reaction with a trialkyl borate.

For the synthesis of related 6-halopyridin-3-ylboronic acids, 2,5-dihalopyridines serve as common starting materials. dur.ac.ukresearchgate.net The reaction with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) preferentially occurs at the more reactive halogen position, typically bromine over chlorine, to form the lithiated intermediate. dur.ac.uk This intermediate is then trapped with a borate ester, such as triisopropyl borate, to yield the boronate ester, which is subsequently hydrolyzed to the desired boronic acid. researchgate.net This method provides a single regioisomeric product. researchgate.net

Table 1: Halogen-Metal Exchange for Pyridylboronic Acid Synthesis

| Starting Material | Reagents | Key Steps | Product Type | Ref |

|---|

Directed ortho-Metallation (DoM) Strategies for Pyridylboronic Acid Synthesis

Directed ortho-Metallation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG, often a heteroatom-containing functional group, coordinates to the lithium cation, facilitating regioselective deprotonation at the ortho position. wikipedia.orgbaranlab.org

In the context of this compound synthesis, the ethoxy group at the 2-position of the pyridine ring acts as an effective DMG. A reported method involves the reaction of 2-ethoxypyridine with n-butyllithium at -78°C. guidechem.com The ethoxy group directs the lithiation to the C-3 position. The resulting lithiated intermediate is then quenched with triisopropyl borate to furnish this compound in good yield. guidechem.com This commercially viable synthesis has been performed on a large scale. researchgate.net

Table 2: DoM Strategy for this compound

| Starting Material | Directing Group | Reagents | Conditions | Yield | Ref |

|---|

Grignard Reagent-Mediated Borylation Methods

The use of Grignard reagents offers another classic route to boronic acids. This method involves the reaction of an aryl or heteroaryl magnesium halide with a boron-containing substrate. google.comwipo.intgoogle.com The Grignard reagent can be prepared from the corresponding halide and magnesium metal. google.com

A general protocol for this transformation involves the electrophilic borylation of aryl Grignard reagents with borate esters like trimethyl borate or boronic esters such as pinacolborane. organic-chemistry.orgnih.gov The reaction of aliphatic, aromatic, or heteroaromatic Grignard reagents with pinacolborane typically proceeds at ambient temperature in an ethereal solvent like tetrahydrofuran to give the corresponding pinacol (B44631) boronates. organic-chemistry.org These can then be hydrolyzed to the boronic acid. This method is advantageous as it avoids the cryogenic temperatures often required for organolithium chemistry.

Table 3: General Grignard Reagent-Mediated Borylation

| Reagent 1 | Reagent 2 | Solvent | Product | Ref |

|---|---|---|---|---|

| Heteroaryl Grignard Reagent | Pinacolborane | Tetrahydrofuran | Pinacolboronate | organic-chemistry.org |

| Aryl Grignard Reagent | Trimethyl borate | Ethereal Solvent | Boronic Acid (after hydrolysis) | nih.gov |

Transition Metal-Catalyzed Borylation Routes to this compound

Transition metal catalysis has emerged as a powerful alternative for the synthesis of boronic acids, often offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods.

Palladium-Catalyzed Borylation of Halopyridines

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a cornerstone of modern synthetic chemistry for C-B bond formation. nih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

This methodology allows for the synthesis of boronate esters from halopyridines under relatively mild conditions, tolerating a wide array of sensitive functional groups that would be incompatible with organolithium or Grignard reagents. nih.gov More recently, tetrakis(dimethylamino)diboron has been introduced as a more atom-economical borylating agent for the palladium-catalyzed borylation of aryl and heteroaryl halides. nih.gov

Table 4: Palladium-Catalyzed Miyaura Borylation

| Substrate | Borylating Agent | Catalyst System | Key Advantage | Ref |

|---|---|---|---|---|

| Heteroaryl Halides | Bis(pinacolato)diboron (B₂pin₂) | Palladium catalyst + Base | High functional group tolerance | nih.gov |

| Aryl/Heteroaryl Halides | Tetrakis(dimethylamino)diboron | Palladium catalyst + Base | More atom-economical | nih.gov |

Iridium-Catalyzed C-H Borylation Approaches

Direct C-H borylation catalyzed by transition metals, particularly iridium, is an increasingly important method for synthesizing boronate esters due to its high atom economy. nih.gov This approach avoids the need for pre-functionalized starting materials like halides, instead directly converting a C-H bond to a C-B bond. illinois.edu

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation typically occurring at the least sterically hindered position. illinois.edudigitellinc.com For substituted pyridines, this steric control can be used to direct the borylation to a specific position. digitellinc.com Several functional groups, including alkoxy groups, are compatible with this methodology. digitellinc.com While this method is powerful, the regioselectivity rules suggest that for 2-ethoxypyridine, borylation might be directed away from the nitrogen and the bulky ethoxy group, potentially favoring the C-5 or C-4 positions over the desired C-3 position, depending on the specific ligand and catalyst system employed. nih.govdigitellinc.com

Table 5: Iridium-Catalyzed C-H Borylation

| Catalyst System | Key Principle | Application to Pyridines | Ref |

|---|---|---|---|

| Iridium(I) precursor + Ligand | Direct conversion of C-H to C-B bond | Regioselectivity governed by sterics; borylation occurs distal to N-atoms | nih.govdigitellinc.com |

An Examination of this compound: Synthesis and Associated Challenges

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This article explores specific synthetic methodologies for this compound, focusing on modern catalytic approaches, and delves into the inherent challenges associated with the preparation and isolation of pyridylboronic acids.

Structure

2D Structure

特性

IUPAC Name |

(6-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONCERAQKBPLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475801 | |

| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612845-44-0 | |

| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxypyridine-5-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 6 Ethoxypyridin 3 Yl Boronic Acid Reactivity

Fundamental Principles of Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgacs.org This palladium-catalyzed cycle facilitates the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate. libretexts.orgyoutube.com

R¹-B(OH)₂ + R²-X → R¹-R² + X-B(OH)₂ (Arylboronic acid + Organic Halide → Coupled Product + Boric acid byproduct)

The entire process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.com

Oxidative Addition in Palladium-Catalyzed Cycles

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-ligated Pd(0) complex. libretexts.orgnih.gov In this step, the palladium center inserts itself into the carbon-halide bond, resulting in the formation of a square-planar Pd(II) species. libretexts.orgyonedalabs.com This process increases the oxidation state of palladium from 0 to +2.

The reactivity of the organic halide in this step generally follows the order of bond strength: I > Br > OTf > Cl. libretexts.org The choice of ligand on the palladium catalyst is critical; electron-rich and bulky phosphine (B1218219) ligands, such as dialkylbiarylphosphines, are known to facilitate the oxidative addition step, particularly for less reactive aryl chlorides. libretexts.orgnih.gov Studies have shown that for some systems, the active catalyst is a monoligated palladium complex, Pd(L), rather than the more saturated Pd(L)₂. chemrxiv.org

Table 1: Key Events in Oxidative Addition

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Catalyst Activation | A Pd(0) precatalyst generates a coordinatively unsaturated, active Pd(0) species. | - |

| Insertion | The active Pd(0) species inserts into the Ar-X bond of the electrophile. | 0 → +2 |

| Intermediate Formation | A square-planar arylpalladium(II) halide complex is formed. | +2 |

Transmetalation Pathways: Elucidating the Role of Base and Boronate Species

Following oxidative addition, the transmetalation step occurs, where the organic group from the boron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.orgyonedalabs.com This step is crucial and its mechanism has been a subject of extensive investigation, particularly regarding the role of the base. nih.govresearchgate.net

A base is essential for the reaction to proceed. organic-chemistry.org Its primary role is to activate the boronic acid. Two main pathways for transmetalation have been proposed:

The Boronate Pathway: The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic tetracoordinate boronate species (ArB(OH)₃⁻). nih.govdeepdyve.com This activated boronate then reacts with the arylpalladium(II) halide complex (Ar¹-Pd(II)-X) to transfer the aryl group to the palladium center. libretexts.orgnih.gov Computational and kinetic studies suggest that for many systems, this is the dominant pathway. deepdyve.com

The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to form a palladium-hydroxo complex (Ar¹-Pd(II)-OH). nih.govrsc.org This complex then reacts with the neutral boronic acid. nih.gov Studies have shown that the reaction between an isolated palladium hydroxo complex and a boronic acid is extremely rapid, supporting the viability of this pathway, especially when weaker bases are used. nih.govacs.org

The choice of base and solvent can significantly influence the reaction's efficiency by affecting the equilibrium between the boronic acid and the boronate, as well as the solubility of the various species involved. deepdyve.comnih.gov For instance, the presence of water or alcohol can be critical, not only for dissolving the base but also for facilitating the formation of the reactive species. nih.gov

Reductive Elimination to Form Carbon-Carbon Bonds

The final step in the catalytic cycle is reductive elimination. libretexts.orgnumberanalytics.com In this stage, the two organic groups (the one from the organic halide and the one from the boronic acid) that are bound to the Pd(II) center couple and are expelled from the metal, forming the new carbon-carbon bond of the desired biaryl product. yonedalabs.comnih.gov This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comnumberanalytics.com

For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the square-planar palladium complex. libretexts.orgacs.org If they are in a trans configuration after transmetalation, a trans-to-cis isomerization must occur first. acs.org The use of bulky ligands on the palladium catalyst often promotes the reductive elimination step. yonedalabs.comnih.gov

Stereochemical Aspects and Stereoconvergent Reactions

While the Suzuki-Miyaura coupling is most often used to form sp²-sp² bonds where stereochemistry is not a factor at the coupling site, its application in forming sp²-sp³ bonds has garnered significant attention. nih.gov In such cases, the stereochemical outcome is of paramount importance.

Reactions involving enantiomerically enriched secondary alkylboron compounds can proceed with either retention or inversion of configuration at the stereocenter, depending on the substrate and reaction conditions. acs.org For example, the stereochemical outcome of the coupling of (Z)-β-enamido triflates can be controlled by the choice of phosphine ligand on the palladium catalyst, leading to either retention or inversion of the double bond geometry. beilstein-journals.org

Furthermore, stereoconvergent protocols have been developed. In these reactions, a mixture of stereoisomers (e.g., an E/Z mixture of alkenyl ethers) can be converted into a single stereoisomer of the product. nih.govacs.org This is achieved through an in-situ isomerization process, often catalyzed by the nickel or palladium complex itself, following an initial stereoretentive cross-coupling. nih.gov This approach is highly valuable as it circumvents the need to prepare stereochemically pure starting materials. acs.org

Side Reactions and Decomposition Pathways Pertinent to (6-Ethoxypyridin-3-yl)boronic Acid

While powerful, the Suzuki-Miyaura coupling is not without potential side reactions that can diminish the yield of the desired product. For heteroaryl boronic acids such as this compound, certain decomposition pathways are particularly relevant. The presence of the nitrogen atom in the pyridine (B92270) ring can influence the electronic properties of the boronic acid and introduce additional reaction possibilities. nih.gov One of the most common and problematic side reactions is protodeboronation. yonedalabs.comed.ac.uk

Protodeboronation Mechanisms and Mitigation Strategies

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid and resulting in a simple arene byproduct (e.g., 2-ethoxypyridine). ed.ac.ukacs.org

Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺

This side reaction is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings. ed.ac.uknih.gov Heteroaryl boronic acids, especially those with five-membered rings or those containing protonable heteroatoms like pyridine, are particularly susceptible to protodeboronation. yonedalabs.commit.edu The mechanism can be complex, with the rate being highly dependent on pH. acs.orgnih.gov Studies have identified multiple pathways, including decomposition via the boronate anion, which is more reactive towards protonolysis than the neutral boronic acid. ed.ac.uknih.gov

Table 2: Strategies to Mitigate Protodeboronation

| Strategy | Description | Rationale |

|---|---|---|

| Use of Boronic Esters | Convert the boronic acid to an ester, such as a pinacol (B44631) or neopentyl glycol ester. ed.ac.ukacs.org | Esters can exhibit greater stability and act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low. ed.ac.uk However, stabilization is not guaranteed and is highly dependent on the esterifying diol. acs.orgnih.gov |

| Anhydrous Conditions | Employ anhydrous solvents and soluble, non-aqueous bases like potassium trimethylsilanolate (TMSOK). nih.gov | Reduces the availability of proton sources that drive the protodeboronation reaction. |

| Use of Highly Active Catalysts | Develop precatalysts that form the active Pd(0) species rapidly at low temperatures. mit.edu | A more active catalyst can promote the desired cross-coupling at a rate that significantly outpaces the rate of protodeboronation, especially at lower temperatures where decomposition is slower. mit.edu |

| Control of Base Stoichiometry | Carefully adjust the amount and type of base used. | An excessive amount of base can accelerate protodeboronation. deepdyve.com |

By understanding these mechanistic nuances and potential pitfalls, chemists can devise rational strategies to optimize the Suzuki-Miyaura coupling of valuable substrates like this compound, maximizing the yield of the desired cross-coupled product.

Oxidative Homocoupling Phenomena

The oxidative homocoupling of arylboronic acids, leading to the formation of symmetrical biaryls, is a well-documented phenomenon and often presents as a competing side reaction in Suzuki-Miyaura cross-coupling. nih.govresearchgate.net In the case of this compound, this reaction yields 6,6'-diethoxy-3,3'-bipyridine. The mechanism of this transformation is generally believed to proceed through a palladium-catalyzed pathway, particularly in the presence of an oxidant.

The generally accepted mechanism for the oxidative homocoupling of arylboronic acids involves the formation of a diarylpalladium(II) intermediate. This species can then undergo reductive elimination to furnish the biaryl product and a palladium(0) species. The palladium(0) is then re-oxidized to palladium(II) to continue the catalytic cycle. The presence of an external oxidant, such as air (molecular oxygen), is often crucial for the efficient regeneration of the active palladium(II) catalyst. reddit.com

While specific mechanistic studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the general principles of oxidative homocoupling of heteroarylboronic acids are applicable. The electron-rich nature of the ethoxypyridine ring may influence the rate of transmetalation and reductive elimination steps.

A key factor in promoting homocoupling is the presence of an oxidant. Research has shown that palladium nanoparticles may serve as the active catalyst in some oxidative homocoupling reactions, which can be performed at room temperature and open to the atmosphere. nih.gov The formation of symmetrical bipyridines through homocoupling reactions is a valuable synthetic strategy. nih.gov

Influence of Ligand and Catalyst Design on Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the choice of catalyst and, most notably, the ancillary ligands coordinated to the palladium center. The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity. nih.gov Therefore, the design of the ligand is critical to modulate the electronic and steric environment of the metal center, thereby controlling the desired reaction pathway and minimizing side reactions like homocoupling.

Phosphine ligands are widely employed in Suzuki-Miyaura reactions. The electronic and steric properties of these ligands play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-rich heteroarylboronic acids like this compound, bulky and electron-donating phosphine ligands are often preferred to enhance the rate of reductive elimination and prevent catalyst deactivation. rsc.orgcapes.gov.br

The choice of palladium precatalyst can also impact the reaction outcome. For instance, palladacycles have been investigated as efficient catalysts for both cross-coupling and homocoupling reactions of arylboronic acids. nih.gov The stability and activity of the catalytic species generated in situ are critical for achieving high yields and selectivity.

A study on the synthesis of heterobiaryls utilized this compound in a Suzuki coupling reaction with 5-bromo-2-methoxypyridine (B44785) to produce 2-ethoxy-6'-methoxy-3,3'-bipyridine in a 72% yield, demonstrating a successful cross-coupling application. dergipark.org.tr This highlights that with appropriate catalyst and ligand selection, the desired cross-coupling product can be obtained in good yield, effectively competing with the homocoupling pathway.

The following table summarizes the effect of different catalyst systems on the outcome of reactions involving arylboronic acids, which can be extrapolated to the reactivity of this compound.

| Catalyst System | Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | 2-Bromo-1,3-bis(trifluoromethyl)benzene | Arylboronic acid | Cross-coupling product | Good | researchgate.net |

| Ni(COD)₂ | N-Bn-Xiao-Phos | Aryl halides | Arylboronic acids | Biaryl atropisomers | High | chemrxiv.org |

| Pd(OAc)₂ | Imidazolium salt | Aryl halides | Pyridylboronic acids | Bipyridines | High | nih.gov |

| Pd/C | None | Arylboronic acids | - | Homocoupling product | Variable | nih.gov |

The data illustrates that tailored ligand design, such as the use of bulky phosphines like SPhos or novel N-protected Xiao-Phos, can significantly improve the yield of the desired cross-coupling products and even enable challenging enantioselective transformations. researchgate.netchemrxiv.org The choice between promoting the desired cross-coupling versus the homocoupling side reaction is a delicate balance controlled by the interplay of the catalyst, ligands, and reaction conditions.

Advanced Applications of 6 Ethoxypyridin 3 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Heteroarylpyridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and (6-ethoxypyridin-3-yl)boronic acid is an excellent substrate for these transformations. researchgate.netacs.org The reaction's tolerance of a wide range of functional groups and its general reliability have made it a favored method for the synthesis of biaryl and heteroaryl compounds.

Synthesis of Bipyridine Derivatives

The construction of bipyridine scaffolds is a significant area of research due to their prevalence in ligands for catalysis, functional materials, and biologically active compounds. mdpi.com this compound can be effectively coupled with halogenated pyridines to furnish substituted bipyridines. A notable example is the synthesis of 6,6'-diethoxy-3,3'-bipyridine, which can be achieved through the homocoupling of an appropriate ethoxy-substituted pyridine (B92270) derivative, or by the Suzuki-Miyaura coupling of this compound with a suitable halo-ethoxypyridine. evitachem.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and purity.

Table 1: Synthesis of Bipyridine Derivatives via Suzuki-Miyaura Coupling

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | 5-Bromo-2-ethoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 6,6'-Diethoxy-3,3'-bipyridine | Not specified |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 3,5-Difluorophenylboronic acid | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | t-AmylOH | 2-(3,5-Difluorophenyl)-5-(trifluoromethyl)pyridine | 92 |

This table presents representative examples of Suzuki-Miyaura couplings for the synthesis of bipyridine derivatives, with the first entry being a direct application of the title compound and others illustrating the versatility of the method for related structures.

Formation of Pyridyl-Quinoline Derivatives

Pyridyl-quinoline motifs are present in numerous compounds with interesting photophysical and biological properties. The Suzuki-Miyaura coupling provides a direct route to these structures by reacting this compound with a halogenated quinoline (B57606). nih.gov For instance, coupling with 3-bromoquinoline (B21735) in the presence of a palladium catalyst and a suitable base would yield 3-(6-ethoxypyridin-3-yl)quinoline. The synthesis of various quinoline derivatives, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, showcases the broad applicability of cross-coupling reactions in building complex quinoline-based molecules. nih.gov

Table 2: Synthesis of Pyridyl-Quinoline Derivatives

| Pyridylboronic Acid | Haloquinoline | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 3-(6-Ethoxypyridin-3-yl)quinoline | Not specified |

| Pyridine-3-boronic acid | 2,4-Dichloroquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | 2-Chloro-4-(pyridin-3-yl)quinoline | 73 |

| Phenylboronic acid | 6-Bromoquinolin-4-ol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 6-Phenylquinolin-4-ol | 88 |

This table provides examples of forming pyridyl-quinoline linkages, with the first entry being a direct application of the title compound and others showing related successful couplings.

Preparation of Pyridyl-Pyrimidine Scaffolds

The pyridyl-pyrimidine core is a key structural feature in many kinase inhibitors and other pharmaceutically important molecules. This compound is an effective coupling partner in Suzuki-Miyaura reactions with halopyrimidines to create these valuable scaffolds. worktribe.comsemanticscholar.org For example, the reaction with 5-bromo-2-methoxypyrimidine (B78064) would produce 2-methoxy-5-(6-ethoxypyridin-3-yl)pyrimidine. The efficiency of these couplings can often be enhanced through the use of microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com

Table 3: Synthesis of Pyridyl-Pyrimidine Scaffolds

| Pyridylboronic Acid | Halopyrimidine | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | 5-Bromo-2-methoxypyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 5-(6-Ethoxypyridin-3-yl)-2-methoxypyrimidine | Not specified |

| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84 worktribe.com |

| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 2-Chloro-4-phenylpyrimidine | 95 |

This table illustrates the synthesis of pyridyl-pyrimidine scaffolds, with the first entry being a direct application of the title compound and others demonstrating the successful synthesis of analogous structures.

Strategic Derivatization of the Pyridine Core through Boronic Acid Functionality

The boronic acid group of this compound is not only a handle for cross-coupling reactions but also a site for further chemical transformations. For instance, the boronic acid can be converted to a trifluoroborate salt, which often exhibits enhanced stability and different reactivity profiles. Additionally, the ethoxy group on the pyridine ring can be cleaved to reveal a hydroxyl group, as seen in the related (6-hydroxypyridin-3-yl)boronic acid. sigmaaldrich.comsigmaaldrich.combldpharm.com This hydroxyl functionality can then be used as a handle for further derivatization, such as etherification or esterification, allowing for the introduction of a wide range of substituents and the fine-tuning of the molecule's properties. The boronic acid moiety itself can be used to derivatize other molecules, such as diols, as has been demonstrated with the derivatization of monoacylglycerols with 3-nitrophenylboronic acid for mass spectrometry analysis. nih.gov

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) are powerful strategies for increasing synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and often leading to complex molecules from simple starting materials. While specific examples of this compound in such reactions are not widely reported, pyridylboronic acids, in general, are known to participate in these transformations. acs.org For example, the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, can be used to synthesize highly functionalized amino alcohols. nih.gov The integration of this compound into such a sequence could provide rapid access to novel and complex pyridine-containing structures. The development of cascade reactions, such as a Fe(III)-mediated radical cascade, further highlights the potential for complex molecule synthesis starting from relatively simple precursors. nih.gov

Development of Stereoselective Transformations Utilizing this compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The development of stereoselective transformations involving this compound is an emerging area of interest. Asymmetric Suzuki-Miyaura couplings using chiral catalysts can, in principle, lead to the formation of atropisomeric biaryl compounds or products with a stereocenter adjacent to the newly formed C-C bond. researchgate.net The electronic nature of the pyridine ring and the ethoxy substituent can influence the interaction with the chiral catalyst and thus the stereochemical outcome of the reaction. While achieving high enantioselectivity in the coupling of heteroarylboronic acids can be challenging, ongoing research into new chiral ligands and reaction conditions continues to push the boundaries of what is possible in this field.

Pharmacological Relevance and Medicinal Chemistry Applications of 6 Ethoxypyridin 3 Yl Boronic Acid Derivatives

(6-Ethoxypyridin-3-yl)boronic acid as a Precursor in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the creation of complex pharmaceutical compounds. guidechem.com A notable synthesis method involves the reaction of 2-ethoxypyridine (B84967) with triisopropyl borate (B1201080), utilizing n-butyllithium as a base at a low temperature of -78°C, which yields the desired boronic acid. guidechem.com This boronic acid is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids. researchgate.net This reaction is instrumental in assembling the core structures of many bioactive molecules.

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors Incorporating the (6-Ethoxypyridin-3-yl) Moiety

A significant application of this compound is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. guidechem.com BTK is a key enzyme in the B-cell receptor signaling pathway, making it a prime target for treating various B-cell malignancies, autoimmune diseases, and inflammatory conditions. mdpi.com The (6-ethoxypyridin-3-yl) moiety is a common structural feature in many BTK inhibitors.

For instance, a scalable synthesis of a BTK inhibitor was achieved using a Suzuki-Miyaura cross-coupling reaction between an aryl chloride and a boronate ester derived from this compound. acs.org Another example is the development of GDC-0853, a reversible BTK inhibitor, where a key step involves a Suzuki-Miyaura coupling of an intermediate with a boronate derived from a tetracyclic bromide. acs.org The radiosynthesis of [11C]Tolebrutinib, a BTK inhibitor, also highlights the importance of this boronic acid derivative in creating advanced diagnostic and therapeutic agents. nih.gov

Table 1: Examples of BTK Inhibitors Synthesized Using this compound Derivatives

| Compound/Inhibitor | Synthesis Method | Key Feature |

| Unnamed BTK Inhibitor | Convergent synthesis involving Pd-catalyzed amidation and Suzuki–Miyaura cross-coupling. acs.org | Scalable process for large-scale production. acs.org |

| GDC-0853 | Regioselective Pd-catalyzed C–N coupling followed by Suzuki–Miyaura cross-coupling. acs.org | A reversible BTK inhibitor for autoimmune diseases. acs.org |

| Tolebrutinib ([11C]5) | Palladium-NiXantphos-mediated carbonylation for radiolabeling. nih.gov | A potential PET imaging agent for BTK. nih.gov |

| Pyrazolopyrimidine Derivatives | Structure-based drug design and synthesis. nih.gov | Displayed good inhibitory activities against BTK and B-cell leukemia lines. nih.gov |

| LOU064 (Remibrutinib) | Designed as a highly selective covalent inhibitor. sci-hub.se | Binds to an inactive conformation of BTK, demonstrating high selectivity. sci-hub.se |

Development of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

The (6-ethoxypyridin-3-yl) moiety has also been integrated into inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma and coronary artery disease. researchgate.netnih.govacs.org

A notable example is the development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (also known as AM803 or GSK2190915). drugbank.com This potent and orally active FLAP inhibitor has undergone clinical trials and demonstrates the successful incorporation of the (6-ethoxypyridin-3-yl) group to achieve desired pharmacological properties. drugbank.com The development of FLAP inhibitors has been accelerated by the elucidation of FLAP's 3D structure, allowing for the design of more drug-like entities. nih.gov

Role of Pyridylboronic Acids in Scaffold Hopping and Contemporary Drug Design

Pyridylboronic acids, including this compound, play a vital role in scaffold hopping, a modern drug design strategy. niper.gov.in Scaffold hopping involves modifying the core structure (scaffold) of a known active compound to discover new chemotypes with similar or improved biological activity and better drug-like properties. niper.gov.inpharmablock.com

This technique allows medicinal chemists to explore new chemical space and overcome limitations of existing drug candidates, such as poor metabolic stability or off-target effects. niper.gov.in The replacement of a phenyl group with a pyridyl or pyrimidyl ring, a common scaffold hopping approach, can enhance metabolic stability. niper.gov.in The versatility of pyridylboronic acids in Suzuki-Miyaura coupling makes them ideal for generating diverse libraries of compounds for screening and lead optimization. researchgate.net

Strategic Integration into the Synthesis of Broader Bioactive Compounds

The utility of this compound extends beyond BTK and FLAP inhibitors. Its ability to participate in robust carbon-carbon bond-forming reactions makes it a valuable building block for a wide array of bioactive compounds. mdpi.comnih.gov Boronic acids, in general, are considered essential building blocks in medicinal chemistry for creating chemical libraries and exploring structure-activity relationships (SAR). researchgate.net The synthesis of various heterocyclic compounds containing the pyridyl moiety is often accomplished through methods similar to those used for aryl boronic acids. mdpi.com

Investigation of Derivatives for Novel Biological Targets (e.g., PI3K/mTOR Dual Inhibitors)

Derivatives of this compound are being explored for their potential to inhibit novel biological targets, such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.orgbenthamdirect.comnih.govfrontiersin.org The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a significant target for anticancer drug development. benthamdirect.comfrontiersin.org

Dual PI3K/mTOR inhibitors are of particular interest as they can more effectively block this signaling pathway and overcome resistance mechanisms. acs.orgfrontiersin.org Structure-based drug design and scaffold hopping strategies have been employed to develop potent PI3K/mTOR dual inhibitors. For example, PF-04979064 was developed through optimization of a tricyclic series to improve potency and address metabolic and solubility issues. acs.org Another study reported the discovery of novel thiophenyl-triazine derivatives as PI3K/mTOR dual inhibitors based on scaffold hopping from the PI3K selective inhibitor GDC-0941. nih.gov

Table 2: Examples of PI3K/mTOR Dual Inhibitors

| Compound/Inhibitor | Design Strategy | Key Findings |

| PF-04979064 | Structure-based drug design and optimization of a tricyclic imidazo (B10784944) acs.orgbenthamdirect.comnaphthyridine series. acs.org | Potent and selective PI3K/mTOR dual kinase inhibitor with improved ADMET properties. acs.org |

| Y-2 (Thiophenyl-triazine derivative) | Scaffold hopping from GDC-0941. nih.gov | Demonstrated potent inhibitory effects on both PI3K and mTOR kinases. nih.gov |

| Compound 26 (Morpholino-pyrimidine derivative) | Hybridization approach combining features of PI3K and mTOR inhibitors. nih.gov | Potent dual inhibitor with excellent antiproliferative effects on cancer cells. nih.gov |

| PF-04691502 | Derived from a 4-methylpyridopyrimidinone series. nih.gov | Inhibits PI3K isoforms and mTOR, showing antitumor effects. nih.gov |

| Sulfonamide Methoxypyridine Derivatives | Scaffold hopping strategy with different aromatic skeletons. mdpi.com | Identified novel potent PI3K/mTOR dual inhibitors. mdpi.com |

Exploration of Derivatives for Antibacterial Activity

Recent research has also ventured into the antibacterial potential of derivatives of this compound. Boronic acid derivatives have shown promise as antibacterial agents, including for the treatment of challenging infections like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Specifically, a series of 6-(aryl)alkoxypyridine-3-boronic acids were synthesized and evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. nih.gov The study found that certain derivatives, such as 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid, potentiated the activity of ciprofloxacin (B1669076) by increasing its accumulation within the bacterial cells. nih.gov

Catalytic Aspects of Reactions Involving 6 Ethoxypyridin 3 Yl Boronic Acid

Palladium-Based Catalysis for Cross-Coupling Reactions

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, stands as the most prominent method for utilizing (6-Ethoxypyridin-3-yl)boronic acid. acs.orgyoutube.comyoutube.com This reaction facilitates the formation of a C-C bond between the pyridyl ring of the boronic acid and various aryl or heteroaryl halides and triflates. acs.org Its wide application stems from the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse coupling partners. researchgate.net

Homogeneous palladium catalysts, typically consisting of a palladium precursor and a phosphine (B1218219) ligand, are highly effective for the Suzuki-Miyaura coupling of pyridylboronic acids. acs.org The performance of these systems is heavily dependent on the choice of catalyst, ligand, base, and solvent.

In the synthesis of novel heterobiaryls, (2-ethoxypyridin-3-yl)boronic acid, a close analog of the title compound, has been successfully coupled with various heteroaryl halides. dergipark.org.tr A common and effective catalyst system for such transformations is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often used in conjunction with a base like potassium carbonate. scispace.com For instance, the coupling of this compound is a crucial step in synthesizing potent Btk inhibitors, which are vital for treating certain B-cell lymphomas and leukemias. guidechem.com

The reaction conditions are optimized to maximize yield and minimize side reactions. A typical protocol involves refluxing the reactants in a solvent such as 1,4-dioxane with an aqueous solution of a base. acs.org

Table 1: Examples of Homogeneous Palladium-Catalyzed Suzuki-Miyaura Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| This compound | 6-chloro-1-(3-(...)-phenyl)-1H-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | guidechem.com |

| 2-Ethoxypyridin-3-ylboronic acid | 3-Bromoquinoline (B21735) | Pd(PPh₃)₄ / P(tBu)₃ | Na₂CO₃ | Dioxane | High | acs.orgdergipark.org.tr |

| Pyridylboronic acids | Amino-substituted heteroaryl halides | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 67-69% | acs.org |

This table is interactive. Click on the headers to sort the data.

While homogeneous catalysts are prevalent, heterogeneous palladium catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced palladium contamination in the final product. Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst for Suzuki-Miyaura reactions. nih.gov

Studies have demonstrated that Pd/C can efficiently catalyze the coupling of arylboronic acids with aryl bromides and triflates in aqueous media, often at room temperature and without the need for phosphine ligands. nih.gov The catalyst can be reused multiple times without a significant drop in activity, and analysis shows minimal leaching of palladium into the solution, confirming the heterogeneous nature of the catalysis. nih.gov Another effective support is hydrotalcite, with palladium supported on this material showing high conversion and selectivity at moderate temperatures. researchgate.net Although specific examples involving this compound are not extensively documented, the general success with other arylboronic acids suggests its applicability.

The ligand plays a crucial role in the catalytic cycle of palladium-catalyzed reactions by influencing the stability, activity, and selectivity of the catalyst. For challenging substrates like pyridylboronic acids, rational ligand design is key to achieving high efficiency. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center and potentially inhibit the catalytic cycle.

Bulky, electron-rich phosphine ligands are particularly effective in Suzuki-Miyaura couplings. Ligands such as tri-tert-butylphosphine (P(tBu)₃) and Buchwald-type phosphines (e.g., SPhos, XPhos) have been shown to significantly improve reaction yields and rates, especially with less reactive aryl chlorides. acs.orgresearchgate.net These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the reductive elimination step. youtube.com For instance, the use of P(tBu)₃ in conjunction with Pd₂(dba)₃ has been shown to be effective for the coupling of pyridylboronic acids with electron-rich chloroaromatics. acs.org

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling of (Hetero)arylboronic Acids

| Ligand Type | Example Ligands | Key Features | Application | Ref |

|---|---|---|---|---|

| Trialkylphosphines | P(tBu)₃, PCy₃ | Highly electron-donating, sterically demanding | Coupling of unreactive substrates (e.g., aryl chlorides) | acs.org |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky biaryl phosphines, promote fast reductive elimination | General and highly active for various couplings | researchgate.netnih.gov |

| Ferrocenylphosphines | dppf | Robust, stable, good for a wide range of substrates | General Suzuki-Miyaura reactions | nih.gov |

This table is interactive. Click on the headers to sort the data.

Rhodium-Catalyzed Transformations with Arylboronic Acids

Rhodium catalysts offer alternative reactivity pathways for arylboronic acids compared to palladium. A significant application is in asymmetric 1,4-addition (conjugate addition) reactions to electron-deficient olefins, such as coumarins or enones. nih.gov These reactions, often carried out with chiral ligands like (R)-Segphos, can produce chiral molecules with high enantioselectivity. nih.gov

Another rhodium-catalyzed transformation is the carboxylation of arylboronic esters using carbon dioxide, which provides a direct route to carboxylic acids. nih.gov This reaction typically employs a rhodium(I) hydroxide complex and a phosphine ligand. While specific studies on this compound are limited, the general methodologies developed for other arylboronic acids indicate a strong potential for its application in these rhodium-catalyzed C-C bond-forming reactions. unc.edu

Nickel-Catalyzed Cross-Coupling Approaches with Pyridylboronic Acids

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. jst.go.jpresearchgate.net Nickel is particularly effective for coupling reactions involving less reactive electrophiles like aryl chlorides and sulfamates. The catalytic cycle of nickel is similar to that of palladium but can involve different oxidation states (Ni(0)/Ni(II) or Ni(I)/Ni(III)).

The presence of nitrogen heteroatoms in substrates like pyridylboronic acids can be challenging for some palladium systems, but nickel catalysts often exhibit greater tolerance. Catalyst systems such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) have demonstrated high activity for the Suzuki-Miyaura coupling of arylboronic acids. researchgate.net The use of nickel catalysts supported on materials like TiO₂ also presents a viable heterogeneous approach. researchgate.net

Copper-Mediated Reactions and Arylation Involving Boronic Acids

Copper-mediated reactions provide a valuable method for forming carbon-heteroatom bonds, complementing the C-C bond formation typical of palladium catalysis. The Chan-Evans-Lam (CEL) reaction is a prominent example, involving the copper-catalyzed coupling of arylboronic acids with N- or O-nucleophiles, such as amines, amides, and phenols. researchgate.netnih.govresearchgate.net

This reaction is typically performed under mild conditions, often in the presence of air as the oxidant, and uses inexpensive copper salts like copper(II) acetate [Cu(OAc)₂]. organic-chemistry.orgnih.gov The CEL coupling is an excellent method for synthesizing N-aryl and O-aryl pyridines from this compound. The reaction tolerates a wide variety of functional groups and provides a powerful alternative to the Buchwald-Hartwig amination. researchgate.net The mechanism is believed to involve transmetalation of the boronic acid to a Cu(II) species, followed by reductive elimination to form the C-N or C-O bond. researchgate.net

Table 3: Overview of Catalytic Systems for this compound

| Metal Catalyst | Reaction Type | Typical Substrates | Key Advantages |

|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides, Triflates | High efficiency, broad functional group tolerance, well-established |

| Rhodium | Asymmetric 1,4-Addition, Carboxylation | Enones, Coumarins, CO₂ | Access to chiral products, alternative bond constructions |

| Nickel | Suzuki-Miyaura Coupling | Aryl Chlorides, Sulfamates, Phosphates | Lower cost, high reactivity for challenging electrophiles |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in Catalysis (e.g., Aqueous Media, Solvent-Free Conditions)

Green chemistry principles advocate for the use of environmentally benign solvents, reduction of waste, and energy efficiency. The Suzuki-Miyaura reaction has been adapted to meet these criteria, with significant progress made in conducting these couplings in aqueous media or under solvent-free conditions.

The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Palladium-catalyzed Suzuki-Miyaura reactions of various aryl and heteroarylboronic acids have been successfully performed in aqueous solvent systems. acs.orgscispace.com For heteroarylboronic acids like pyridylboronic acids, the reaction conditions, including the choice of catalyst, base, and solvent mixture, can significantly affect the outcome. scispace.com For instance, the coupling of halopurines with aryl- and alkenylboronic acids has been shown to proceed efficiently under aqueous conditions using a palladium catalyst and a base like potassium carbonate. scispace.com

While specific data on the aqueous Suzuki-Miyaura coupling of this compound is not detailed in the provided search results, related studies on substituted pyridylboronic acids suggest its feasibility. The solubility of the boronic acid and the organic halide in the aqueous medium can be a critical factor, and the use of co-solvents may be necessary to achieve good yields. acs.org

Solvent-free, or solid-state, reactions represent another important green chemistry approach. These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification procedures. The Suzuki-Miyaura coupling of aryl halides with arylboronic acids has been successfully carried out under solvent-free conditions, demonstrating the potential for waste reduction.

The table below summarizes findings for Suzuki-Miyaura reactions of pyridylboronic acids under green conditions, which can be considered indicative of the potential reactivity of this compound.

| Catalyst | Coupling Partner 1 | Coupling Partner 2 | Solvent System | Base | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | 1,4-Dioxane/H₂O | Na₂CO₃ | Reflux | 69 | acs.org |

| Pd(PPh₃)₄ | 9-Benzyl-6-chloropurine | Phenylboronic acid | DME/H₂O | K₂CO₃ | 85 | 95 | scispace.com |

| Nickel Catalyst | Heterocyclic Halide | Pyridylboronic acid | 2-MeTHF (a green alcohol solvent) | K₃PO₄ | 80 | 39-100 | nih.gov |

Table 2: Examples of Suzuki-Miyaura Couplings of Pyridylboronic Acids under Aqueous or Green Solvent Conditions.

Computational and Theoretical Studies on 6 Ethoxypyridin 3 Yl Boronic Acid Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (6-Ethoxypyridin-3-yl)boronic acid, DFT calculations are instrumental in elucidating the mechanisms of reactions in which it participates, such as the widely used Suzuki-Miyaura cross-coupling.

Researchers employ DFT to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometries of reactants, intermediates, transition states, and products. For instance, a DFT study using the B3LYP functional and a 6-31G(d,p) basis set can be used to find optimized structures that correspond to local minima on the potential energy hypersurface, confirmed by the absence of imaginary vibrational frequencies. lodz.pl

These calculations provide critical data on the activation energies associated with transition states, which helps in understanding reaction kinetics and the factors that influence reaction rates. For reactions involving boronic acids, DFT can model the transmetalation step, which is often the rate-determining step in catalytic cycles. The calculations can reveal how the ethoxy group on the pyridine (B92270) ring influences the electronic properties of the boron center, thereby affecting the energy barrier of the transition state.

Table 1: Representative Theoretical Data from DFT Calculations for Boronic Acid Systems

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies with substituent |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Varies with substituent |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Varies with system |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Reaction-dependent |

This table is illustrative and shows the types of parameters derived from DFT calculations. Actual values are specific to the molecule and reaction under study.

Molecular Docking and Binding Mode Analysis in Drug Discovery Contexts

Boronic acids have gained significant attention in medicinal chemistry, highlighted by the FDA approval of drugs like bortezomib. mdpi.com this compound, as a heterocyclic boronic acid, is a candidate for drug design, and its potential interactions with biological targets can be explored using molecular docking simulations.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a drug discovery context, this involves docking the boronic acid (the ligand) into the binding site of a target protein. The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of certain proteases or can interact with the diol groups present in polysaccharides on cell surfaces. mdpi.com

The docking process generates various possible binding poses, which are then scored based on binding affinity. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and the crucial covalent interaction of the boron atom. For this compound, the pyridine nitrogen and the ethoxy group can also participate in specific interactions, influencing the binding orientation and affinity. Such studies are vital for the rational design of new, potent, and selective inhibitors. Recent research on novel pyridine derivatives has successfully used molecular docking to predict binding modes and correlate them with observed biological activity. nih.gov

Conformational Analysis and Electronic Structure Investigations of the Compound

The three-dimensional shape (conformation) and electronic structure of this compound are fundamental to its reactivity and interactions. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.

The primary sources of conformational flexibility in this molecule are the rotation around the C-O bond of the ethoxy group and the C-B bond connecting the boronic acid to the pyridine ring. Theoretical studies on similar molecules, like (3-acetamidophenyl)boronic acid, have shown that different conformers can exist, sometimes leading to conformational polymorphism in the solid state. bas.bg DFT calculations can map the potential energy surface associated with the rotation of these groups, revealing the most stable conformations. For example, the rotation of the acetamide (B32628) group in a related phenylboronic acid was found to have a relatively low energy barrier of 5.8 kcal/mol. bas.bg

Electronic structure investigations focus on the distribution of electrons within the molecule. The ethoxy group on the pyridine ring acts as an electron-donating group, which increases the electron density of the aromatic system. pipzine-chem.com This electronic effect influences the acidity of the boronic acid group and the reactivity of the pyridine ring. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to understand the molecule's reactivity as an electron donor or acceptor.

Table 2: Key Structural Parameters for Boronic Acids

| Parameter | Bond | Typical Length (Å) | Typical Angle (°) |

|---|---|---|---|

| Bond Length | C-B | ~1.55 - 1.57 | - |

| Bond Length | B-O | ~1.37 - 1.38 | - |

| Bond Angle | C-B-O | - | ~118 - 122 |

| Bond Angle | O-B-O | - | ~115 - 118 |

Note: These are typical values for arylboronic acids and may vary slightly for this compound. Data derived from studies on related structures. bas.bg

Prediction of Reactivity and Selectivity in Catalytic Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, used to form carbon-carbon bonds. pipzine-chem.com Computational chemistry can predict the reactivity of the boronic acid and the selectivity of the coupling reaction.

The reactivity in Suzuki-Miyaura reactions is influenced by the electronic nature of the boronic acid. The electron-donating ethoxy group on the pyridine ring increases the nucleophilicity of the aryl group attached to the boron, which can facilitate the transmetalation step. pipzine-chem.com Computational models can quantify this effect by calculating atomic charges and molecular electrostatic potentials.

Selectivity, especially in molecules with multiple reactive sites, can also be predicted. While the primary reaction site is the carbon-boron bond, theoretical calculations can assess the likelihood of side reactions. For instance, the nitrogen atom of the pyridine ring could potentially coordinate to the palladium catalyst, which might influence the catalytic cycle. DFT studies can compare the energy profiles of different reaction pathways to predict the major product. Studies on the Suzuki-Miyaura coupling of heteroaryl boronic acids have shown that factors like the position of the heteroatom can significantly affect reaction yields. nih.gov

Quantum Chemical Studies of Borylation Mechanisms

The synthesis of this compound itself involves a borylation reaction, typically the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate (B1201080). Quantum chemical methods, such as DFT, are employed to study the mechanisms of these borylation reactions in detail.

These studies can model the reaction step-by-step, from the formation of the initial reactant complex to the final hydrolysis step that yields the boronic acid. For example, the reaction of an aryl-lithium compound with trimethoxyborane can be computationally investigated to determine the structure of the intermediate borate complex. researchgate.net

By calculating the energies of all intermediates and transition states, a complete energy profile of the borylation process can be constructed. This provides fundamental insights into the reaction mechanism, explains the role of solvents and reagents, and can guide the optimization of reaction conditions to improve yields and purity. Such studies contribute to a deeper understanding of the fundamental chemistry of organoboron compounds. researchgate.net

Future Directions and Emerging Research Avenues for 6 Ethoxypyridin 3 Yl Boronic Acid Chemistry

Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity

The development of new and improved catalytic systems is a cornerstone of advancing the applications of (6-Ethoxypyridin-3-yl)boronic acid. A primary focus is on enhancing the efficiency and selectivity of cross-coupling reactions, such as the Suzuki-Miyaura coupling, a fundamental carbon-carbon bond-forming reaction. pipzine-chem.com Researchers are investigating novel palladium and nickel catalysts that can operate under milder reaction conditions, with lower catalyst loadings and in more environmentally friendly solvent systems.

Furthermore, the design of ligands that can precisely control the reactivity and selectivity of the metal center is a key area of exploration. For instance, the use of sophisticated phosphine-based ligands or N-heterocyclic carbenes (NHCs) can lead to catalysts with superior performance for specific transformations involving this compound. The goal is to create catalytic systems that are not only more efficient but also exhibit a broader substrate scope and functional group tolerance, thereby expanding the synthetic chemist's toolbox.

Expanding the Scope of Cross-Coupling Partners for Broader Synthetic Utility

While the Suzuki-Miyaura reaction has been a workhorse for coupling this compound with aryl and vinyl halides, current research is aimed at expanding the range of suitable cross-coupling partners. pipzine-chem.com This includes the development of methods for coupling with less reactive electrophiles, such as aryl chlorides and tosylates, which are often more readily available and cost-effective than their bromide and iodide counterparts.

Moreover, there is growing interest in moving beyond traditional sp2-hybridized partners to include sp3-hybridized electrophiles. The ability to couple this compound with alkyl halides or their derivatives would open up new avenues for the synthesis of complex molecules with three-dimensional architectures, which is of particular importance in medicinal chemistry. nih.gov Research into photoredox catalysis and dual catalytic systems is showing promise in overcoming the challenges associated with these more difficult cross-coupling reactions.

Advances in Asymmetric Synthesis Applications of this compound

The generation of chiral molecules is of paramount importance in the pharmaceutical industry, and this compound is increasingly being explored in the realm of asymmetric synthesis. nih.gov Future research will likely focus on the development of catalytic enantioselective methods that utilize this boronic acid to create stereochemically defined products. This could involve the use of chiral ligands that induce asymmetry in cross-coupling reactions or the development of novel asymmetric transformations where the boronic acid itself plays a key role in stereocontrol.

One emerging area is the asymmetric addition of the (6-ethoxypyridin-3-yl) group to prochiral substrates. For example, rhodium-catalyzed asymmetric additions to activated olefins or imines could provide access to a wide range of enantioenriched compounds containing the 6-ethoxypyridinyl moiety. nih.gov The development of robust and highly enantioselective methods will be crucial for the synthesis of complex chiral drug candidates and other bioactive molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offer numerous advantages, including improved safety, scalability, and process control. nih.gov The integration of reactions involving this compound into flow chemistry platforms is a significant area of future development. This will enable the rapid and efficient synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science.

Automated synthesis platforms, which combine robotics with flow chemistry, will further accelerate the discovery process. By programming these systems to perform multi-step syntheses involving this compound, researchers can quickly generate a diverse range of derivatives for biological evaluation. This approach not only increases productivity but also allows for the systematic exploration of structure-activity relationships.

Exploration of New Pharmacological Targets and Therapeutic Areas for Derivatives

Derivatives of this compound have already shown promise in medicinal chemistry. pipzine-chem.com A significant future direction will be the systematic exploration of new pharmacological targets and therapeutic areas for compounds derived from this scaffold. The pyridine (B92270) ring and the boronic acid group both offer opportunities for diverse interactions with biological macromolecules. nih.govnih.gov

Researchers will likely focus on designing and synthesizing novel derivatives to target a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov The boronic acid moiety can act as a key pharmacophore, forming reversible covalent bonds with serine proteases or other enzymes. nih.gov High-throughput screening of libraries of this compound derivatives against various biological targets will be a key strategy in identifying new lead compounds for drug development.

Development of More Sustainable Synthesis Methodologies

In line with the growing emphasis on green chemistry, a crucial future direction is the development of more sustainable methods for the synthesis of this compound and its derivatives. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and reused. researchgate.net

Furthermore, researchers are exploring alternative synthetic routes that minimize the generation of waste and avoid the use of hazardous reagents. This may involve the use of catalytic C-H activation strategies to directly install the boronic acid group onto the pyridine ring, bypassing the need for pre-functionalized starting materials. The development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation will also contribute to more sustainable and efficient processes.

Application of Advanced Spectroscopic Characterization Techniques for Deeper Mechanistic Elucidation (e.g., in-situ NMR, Electrochemical Studies)

To further optimize reactions involving this compound and to design more effective catalysts, a deeper understanding of the underlying reaction mechanisms is essential. The application of advanced spectroscopic techniques will play a pivotal role in this endeavor. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of key intermediates and the elucidation of catalytic cycles.

Q & A

Basic Research Questions

Q. How is (6-Ethoxypyridin-3-yl)boronic acid synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors, where boronic acid derivatives are prepared via palladium-catalyzed cross-coupling reactions. Post-synthesis purification often requires recrystallization or chromatography due to boronic acid hygroscopicity . Characterization employs NMR (¹H, ¹³C, ¹¹B) to confirm boron coordination and substituent placement, FT-IR for B-O bond validation (~1,350 cm⁻¹), and X-ray diffraction for crystallographic verification . MALDI-MS with diol derivatization (e.g., using 2,3-butanediol) prevents boroxine formation, enabling accurate mass analysis .

Q. What are the common diol-binding interactions of this compound in physiological conditions?

- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation. At physiological pH (~7.4), the trigonal boronic acid (B(OH)₂) converts to tetrahedral boronate (B(OH)₃⁻), enhancing affinity for cis-diols like glucose or glycoprotein saccharides. Buffer selection is critical: phosphate buffers compete for boron coordination, while Tris or HEPES minimize interference . Binding constants (Kₐ) are quantified via fluorescence titration or surface plasmon resonance (SPR) .

Q. Which spectroscopic techniques are most reliable for structural analysis of this compound derivatives?

- Methodological Answer :

- ¹¹B NMR : Identifies boron hybridization (δ ~10–30 ppm for trigonal vs. δ ~0–10 ppm for tetrahedral forms) .

- Raman Spectroscopy : Detects B-O stretching modes (~600–800 cm⁻¹) and pyridine ring vibrations .

- UV-Vis : Monitors electronic transitions in conjugated systems (e.g., arylboronic acids with π→π* bands ~250–300 nm) .

Advanced Research Questions

Q. How can computational modeling optimize this compound for targeted drug delivery systems?

- Methodological Answer : Density functional theory (DFT) predicts boronic acid-diol binding energetics and guides structural modifications. Molecular docking screens affinity for glycoprotein receptors (e.g., cancer cell surface lectins). MD simulations assess stability in lipid bilayers for nanoparticle encapsulation. Rational design may introduce fluorinated substituents to enhance membrane permeability .

Q. What challenges arise in quantifying trace impurities of this compound using LC-MS/MS?

- Methodological Answer : Boronic acids form anhydrides or boroxines during ionization, complicating detection. Strategies include:

- Derivatization-free LC-MS/MS : Use acidic mobile phases (0.1% formic acid) to stabilize underivatized boronic acids in [M+H]⁺ or [M−H]⁻ modes.

- MRM transitions : Monitor specific fragments (e.g., m/z 152→135 for dehydration products). Limit of quantification (LOQ) can reach 0.1 ppm with ion-pairing reagents like ammonium acetate .

Q. How do structural modifications influence the thermal stability of this compound derivatives in flame-retardant applications?